molecular formula C7H8FNS B3221106 6-Fluoro-2-methyl-3-(methylthio)pyridine CAS No. 1204336-74-2

6-Fluoro-2-methyl-3-(methylthio)pyridine

Cat. No.: B3221106
CAS No.: 1204336-74-2
M. Wt: 157.21 g/mol
InChI Key: YATNMHZPENYDDQ-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-3-(methylthio)pyridine is a heterocyclic organic compound with the molecular formula C7H8FNS. It features a pyridine ring substituted with a fluorine atom at the 6-position, a methyl group at the 2-position, and a methylthio group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methyl-3-(methylthio)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyridine derivatives.

    Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using electrophilic fluorinating agents such as Selectfluor.

    Methylation: The methyl group is introduced at the 2-position using methylating agents like methyl iodide in the presence of a base.

    Thiomethylation: The methylthio group is introduced at the 3-position using reagents like methylthiol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methyl-3-(methylthio)pyridine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

Scientific Research Applications

6-Fluoro-2-methyl-3-(methylthio)pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and conductive polymers.

    Chemical Biology: It serves as a probe in studying biological processes involving pyridine derivatives.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methyl-3-(methylthio)pyridine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites. These interactions and transformations contribute to the compound’s biological activity and efficacy in various applications .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(methylthio)pyridine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    6-Fluoro-3-(methylthio)pyridine: Lacks the methyl group at the 2-position, affecting its steric and electronic properties.

    6-Fluoro-2-methylpyridine: Lacks the methylthio group, leading to different chemical behavior and applications.

Uniqueness

6-Fluoro-2-methyl-3-(methylthio)pyridine is unique due to the presence of all three substituents (fluorine, methyl, and methylthio) on the pyridine ring. This combination imparts distinct chemical properties, making it valuable in specific applications where these properties are advantageous .

Properties

IUPAC Name

6-fluoro-2-methyl-3-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNS/c1-5-6(10-2)3-4-7(8)9-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATNMHZPENYDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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